methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl ester group at the 5-position of the pyrazole ring and a 2,4-dimethylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring, followed by esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other pyrazole derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(15-14-11)13(16)17-3/h4-7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVHDXBTVYCPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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